N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine is a complex organic compound that features a unique combination of a benzodioxole moiety and a pyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment to the Phenyl Ring: The benzodioxole moiety is then attached to a phenyl ring via an ether linkage, often using a Williamson ether synthesis.
Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.
Final Coupling: The final step involves coupling the benzodioxole-phenyl intermediate with the pyridoindole core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine involves its interaction with specific molecular targets, such as tubulin, leading to the disruption of microtubule assembly. This results in cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, making it a promising candidate for further drug development.
Comparison with Similar Compounds
Similar Compounds
1-Piperidinamine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-N-phenyl-, (3S,4R)-: This compound shares the benzodioxole moiety but differs in its overall structure and specific functional groups.
Uniqueness
N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine is unique due to its combination of the benzodioxole and pyridoindole structures, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C25H19N3O3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine |
InChI |
InChI=1S/C25H19N3O3/c1-2-7-21-19(6-1)20-12-25(27-14-22(20)28-21)26-13-16-4-3-5-17(10-16)31-18-8-9-23-24(11-18)30-15-29-23/h1-12,14,28H,13,15H2,(H,26,27) |
InChI Key |
AGUNDEAVRTZOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=CC(=C3)CNC4=NC=C5C(=C4)C6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.